molecular formula C16H8Br2N2O4 B6614851 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate CAS No. 4021-27-6

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate

Cat. No. B6614851
CAS RN: 4021-27-6
M. Wt: 452.05 g/mol
InChI Key: NWEKQCZNRLVPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate, also known as DBQN, is an organic compound with a wide range of applications in medical, industrial, and research fields. It is an important intermediate in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. DBQN has been studied extensively in the past few decades and is now widely used in laboratories for its unique properties.

Scientific Research Applications

Synthesis of Oxoisoaporphine Alkaloids 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate's structural analogs have been utilized in the synthesis of oxoisoaporphine alkaloids, like lakshminine. Lakshminine and its derivatives have undergone antiproliferative testing against various human cell lines, demonstrating marginal activity in certain compounds (Castro-Castillo et al., 2010).

Intermolecular Interactions Studies have explored the intermolecular interactions of quinolinyl derivatives, similar to 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate, with various aromatic carboxylic acids. These interactions have led to the formation of proton-transfer compounds, showing the potential of quinolinyl compounds in forming complex structures (Smith et al., 2001).

Spectroscopic Characterization Spectroscopic studies have been conducted on derivatives of 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate, providing insights into their molecular structure and interactions. These studies have included spectroscopic characterization by FT-IR, Raman techniques, and computational studies including DFT calculation, molecular dynamics (MD) simulations, and molecular docking studies. Such analyses reveal the charge transfer, electrophilic and nucleophilic sites, and the potential biological activity of these compounds (Sureshkumar et al., 2018).

Hydrogen-Bonded Structures The hydrogen-bonded structures of compounds similar to 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate with chloro- and nitro-substituted benzoic acid have been determined, revealing intricate details about the short hydrogen bonds between the pyridine N atom and a carboxyl O atom. This understanding is crucial for grasping the chemical behavior and potential applications of these compounds in various scientific domains (Gotoh & Ishida, 2009).

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O4/c17-12-8-13(18)15(14-11(12)2-1-7-19-14)24-16(21)9-3-5-10(6-4-9)20(22)23/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEKQCZNRLVPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-8-quinolinyl 4-nitrobenzoate

CAS RN

4021-27-6
Record name 5,7-DIBROMO-8-QUINOLINYL 4-NITROBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.